Olaparib

PARP1 PARP2 Surface Plasmon Resonance

Olaparib is the preferred PARP inhibitor for translational research requiring simultaneous, balanced PARP1/2 inhibition (Kd=0.001 µM each) without extreme trapping artifacts. Its poor CNS penetration (Kpuu <0.1) ensures unambiguous efficacy readouts in peripheral xenograft models, while CYP3A4 sensitivity enables controlled PK modulation in combination studies. Anchored to robust clinical survival data across BRCA-mutated tumors, this tool compound delivers reproducible target engagement and a well-characterized cytotoxic threshold, maximizing translational relevance for biomarker validation and preclinical efficacy studies.

Molecular Formula C24H23FN4O3
Molecular Weight 434.5 g/mol
CAS No. 763113-22-0
Cat. No. B1684210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlaparib
CAS763113-22-0
SynonymsAZD2281;  AZD-2281;  AZD 2281;  KU59436;  KU-59436;  KU 59436;  KU0059436;  KU-0059436;  KU 0059436;  Olaparib. trade name Lynparza.
Molecular FormulaC24H23FN4O3
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
InChIInChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)
InChIKeyFDLYAMZZIXQODN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Olaparib (CAS 763113-22-0) Procurement Evidence Guide: Quantified Differentiation Among Clinical PARP Inhibitors


Olaparib (CAS 763113-22-0) is an orally bioavailable, small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, developed by AstraZeneca. It is the first-in-class PARP inhibitor to receive global regulatory approval, with demonstrated clinical utility across multiple BRCA-mutated and homologous recombination-deficient (HRD) tumor types [1]. Olaparib exhibits potent binding affinities for PARP1 and PARP2 (SPR Kd = 0.001 µM for both) and is classified as a moderate PARP trapper, with a trapping potency approximately 100-fold lower than talazoparib but comparable to rucaparib and niraparib [2][3]. As a substrate of CYP3A4 and P-glycoprotein (P-gp), its systemic exposure is highly susceptible to drug-drug interactions and is associated with limited blood-brain barrier (BBB) penetration, as reflected by a CNS Kpuu < 0.1 in nonhuman primates [4][5].

Why PARP Inhibitors Are Not Interchangeable: A Guide for Olaparib Procurement


Despite sharing a common mechanism of PARP catalytic inhibition, clinical PARP inhibitors exhibit profound differences in molecular structure that translate into distinct pharmacological profiles, including variations in PARP trapping potency, isoform selectivity, off-target activity, and pharmacokinetic properties. These differences preclude generic substitution and necessitate informed procurement based on specific experimental or therapeutic requirements [1]. For instance, the ranking of trapping potency—talazoparib >> niraparib ≈ olaparib ≈ rucaparib > veliparib—directly correlates with differential cytotoxic efficacy in BRCA-deficient models, while variations in secondary pharmacology and CNS penetration further delineate their utility in specific disease contexts [2][3]. The quantitative evidence presented in Section 3 provides a rigorous, data-driven basis for selecting olaparib over its closest analogs based on distinct, verifiable performance metrics.

Olaparib Differentiation Evidence: Head-to-Head Quantitative Comparisons Against Clinical PARP Inhibitors


Comparative PARP1/2 Binding Affinity: Olaparib Exhibits Balanced High Potency Across Both Isoforms

In a direct head-to-head comparison using surface plasmon resonance (SPR), olaparib demonstrated a balanced, high-affinity binding profile for both PARP1 and PARP2, with equilibrium dissociation constants (Kd) of 0.001 µM for each isoform. This contrasts with niraparib, which exhibits a more than three-fold lower affinity for PARP2 (Kd = 0.043 µM) and veliparib, which shows a 14-fold lower affinity for PARP2 (Kd = 0.014 µM) relative to olaparib. Rucaparib also displays a 23-fold lower affinity for PARP2 (Kd = 0.023 µM), while talazoparib shows a five-fold lower affinity for PARP2 (Kd = 0.005 µM) [1].

PARP1 PARP2 Surface Plasmon Resonance Binding Affinity

Quantified PARP Trapping Potency Ranking: Olaparib Defines the Clinical Baseline

PARP trapping potency, a key determinant of single-agent cytotoxicity, was quantified relative to olaparib in DT40 cell models. Olaparib serves as the reference (value = 1), while talazoparib exhibits 100-fold greater trapping potency, niraparib is approximately 2-fold higher, rucaparib is equivalent to olaparib (value = 1), and veliparib has less than one-fifth the potency (<0.2) [1]. This ranking is consistent across independent studies, confirming that olaparib represents a moderate, clinically effective trapping capacity distinct from the ultra-potent trapper talazoparib and the weak trapper veliparib [2].

PARP trapping Cytotoxicity Catalytic inhibition

CNS Penetration: Olaparib's Limited Brain Exposure Provides a Clean Background for Peripheral Tumor Studies

Comparative pharmacokinetic studies in nonhuman primates (NHPs) and rodents demonstrate that olaparib has limited CNS penetration. In NHPs, the unbound brain-to-plasma partition coefficient (Kpuu) for olaparib is <0.1, and in rats, it is <0.03 [1][2]. In contrast, niraparib achieves significantly higher brain exposure and sustained brain concentrations in the same models, with a tumor-to-plasma exposure ratio of 3.3 in xenograft models versus <1 for olaparib [3][4]. This limited brain exposure for olaparib is attributed to its status as a P-glycoprotein (P-gp) substrate and is consistent across independent multimodal imaging studies [5].

Blood-Brain Barrier CNS penetration Pharmacokinetics Kpuu

In Vitro Bone Marrow Toxicity: Olaparib Induces Apoptosis and Reduces Viability at Clinically Relevant Concentrations Without Potentiating Agent

In a comparative study of PARP inhibitors on human bone marrow mononuclear cells, only olaparib demonstrated the ability to both increase early apoptosis and decrease cell viability (measured by IC50) at concentrations at or below the total clinical average concentration (tCavg) when administered as a single agent [1]. In contrast, other PARP inhibitors, including niraparib, rucaparib, and talazoparib, required the presence of the PARP-trapping potentiator temozolomide (TMZ) to achieve similar effects on apoptosis and viability reduction at clinically relevant concentrations. This suggests a distinct intrinsic hematologic toxicity profile for olaparib that is independent of exogenous DNA damage [1].

Hematotoxicity Bone marrow Apoptosis IC50

Clinical Overall Survival Benefit in Ovarian Cancer: Olaparib Demonstrates Consistent OS Advantage in Newly Diagnosed and Platinum-Sensitive Relapse Settings

A meta-analysis of randomized controlled trials in advanced ovarian cancer indicates that olaparib is the only PARP inhibitor to demonstrate consistent overall survival (OS) benefits across both newly diagnosed and platinum-sensitive relapse (PSR) settings [1]. In patients with BRCA wild-type, platinum-sensitive recurrent ovarian cancer (PSR OC), olaparib showed a favorable OS benefit compared to other PARP inhibitors (Hazard Ratio not reported in this summary but referenced as favorable) [2]. Another network meta-analysis concluded that olaparib-based regimens provide the greatest clinical benefit in BRCA+ and HRD+ disease, while PARP inhibitors appear to have limited value in HRD-negative ovarian cancer [3]. This consistent survival advantage is a key differentiator from other approved PARP inhibitors, where OS benefits have been less consistently demonstrated in all patient subgroups [4].

Overall Survival Ovarian Cancer Clinical Efficacy HRD

CYP3A4-Mediated Drug-Drug Interaction Liability: Olaparib Exposure is Highly Sensitive to CYP3A4 Modulation

Phase I clinical pharmacology studies demonstrate that olaparib exposure is profoundly affected by strong CYP3A4 inhibitors and inducers. Co-administration with the potent CYP3A4 inhibitor itraconazole resulted in a statistically significant increase in olaparib AUC by a mean treatment ratio of 2.70 (90% CI: 2.44-2.97) and Cmax by a ratio of 1.42 (90% CI: 1.33-1.52) [1]. Conversely, co-administration with the potent CYP3A4 inducer rifampin decreased olaparib AUC by a mean ratio of 0.13 (90% CI: 0.11-0.16) and Cmax by a ratio of 0.29 (90% CI: 0.24-0.33) [1]. In contrast, talazoparib undergoes minimal hepatic metabolism, reducing its potential for CYP-mediated drug-drug interactions [2].

Pharmacokinetics Drug-Drug Interaction CYP3A4 AUC

Olaparib (CAS 763113-22-0): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Preclinical Studies Requiring Balanced Dual PARP1/2 Inhibition with Defined Trapping Potency

Given its balanced high affinity for both PARP1 and PARP2 (Kd = 0.001 µM for each) and its moderate trapping potency (defined as the baseline reference value of 1), olaparib is the preferred tool compound for investigations where simultaneous and robust inhibition of both PARP isoforms is required without the confounding effects of extreme PARP trapping observed with talazoparib (100-fold higher) or the weak trapping of veliparib (<0.2) [1][2]. This profile ensures consistent target engagement and a well-characterized cytotoxic threshold in BRCA-deficient and HRD-positive cellular models.

Peripheral Solid Tumor Xenograft Studies Where Exclusion of CNS Effects is Critical

Olaparib's limited blood-brain barrier penetration (Kpuu < 0.1 in nonhuman primates, tumor-to-plasma ratio < 1) makes it an ideal candidate for in vivo efficacy studies focused exclusively on peripheral tumors (e.g., subcutaneous xenografts of ovarian, breast, or prostate cancer). In contrast to niraparib, which demonstrates sustained brain exposure and a 3.3-fold higher tumor-to-plasma ratio, olaparib's poor CNS distribution simplifies interpretation of pharmacodynamic and efficacy endpoints by minimizing potential central nervous system-mediated toxicities or off-target effects [3][4].

Combination Therapy Studies Requiring Predictable CYP3A4-Mediated Pharmacokinetic Modulation

For researchers designing combination regimens where controlled modulation of drug exposure is desired, olaparib's high sensitivity to CYP3A4 inhibitors and inducers offers a unique experimental lever. Co-administration with itraconazole increases olaparib AUC by 2.7-fold, while rifampin reduces AUC by 87%, allowing for precise titration of systemic exposure in preclinical models [5]. This contrasts with talazoparib, which undergoes minimal hepatic metabolism and thus offers less pharmacokinetic flexibility for such studies [6].

Translational Research Correlating Preclinical Findings to Clinical Overall Survival Benefit

Olaparib is the only PARP inhibitor to demonstrate consistent overall survival benefits in both newly diagnosed and platinum-sensitive recurrent ovarian cancer settings, particularly in BRCA-mutated and HRD-positive populations [7][8]. For translational studies aimed at validating biomarkers of PARP inhibitor response or resistance, using olaparib as the reference compound ensures that preclinical findings are anchored to the most robust clinical survival data available, thereby increasing the likelihood of successful clinical translation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olaparib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.